(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol

physicochemical property distillation volatility

(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol (CAS 6909-19-9), commonly named 2-Caren-10-ol, is a bicyclic monoterpenoid belonging to the carane family. The molecule comprises a fused cyclopropane-cyclohexene skeleton with a hydroxymethyl substituent at the C-3 position of the cyclohexene ring and geminal dimethyl groups at C-7.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 6909-19-9
Cat. No. B024095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol
CAS6909-19-9
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2C1C=C(CC2)CO)C
InChIInChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)5-9(8)10/h5,8-9,11H,3-4,6H2,1-2H3
InChIKeyNATPOHWVZBGQEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

2-Caren-10-ol (CAS 6909-19-9): Bicyclic Monoterpenoid Alcohol – Procurement-Grade Identity & Core Characteristics


(7,7-Dimethylbicyclo[4.1.0]hept-2-en-3-yl)methanol (CAS 6909-19-9), commonly named 2-Caren-10-ol, is a bicyclic monoterpenoid belonging to the carane family. The molecule comprises a fused cyclopropane-cyclohexene skeleton with a hydroxymethyl substituent at the C-3 position of the cyclohexene ring and geminal dimethyl groups at C-7. Its molecular formula is C₁₀H₁₆O (MW 152.23 g mol⁻¹) [1]. The compound occurs naturally in essential oils of Cuminum cyminum and Eupatorium adenophorum, and is supplied as a research chemical with purities typically ≥95% (oil) .

Why 2-Caren-10-ol (6909-19-9) Cannot Be Replaced by 3-Caren-10-ol or Other Carene Alcohols


Carene alcohols that share the same molecular formula differ in the position of the endocyclic double bond and/or the hydroxymethyl attachment point, leading to distinct physicochemical properties, chemosensory profiles, and biological roles. For instance, the constitutional isomer 3-Caren-10-ol (CAS 2517-19-3) possesses the double bond at C-3 rather than C-2, which shifts its boiling point, aroma character, and semiochemical function. Generic procurement without specifying the exact isomer therefore risks delivering a compound with irrelevant or even counterproductive properties for the intended application [1] .

2-Caren-10-ol (6909-19-9): Head-to-Head Comparator Data for Scientific & Industrial Selection


Boiling-Point Differentiation: 2-Caren-10-ol vs. 3-Caren-10-ol

2-Caren-10-ol (Δ²-isomer) exhibits a computed normal boiling point of 224.8 ± 9.0 °C at 760 mmHg [1], whereas the Δ³-isomer 3-Caren-10-ol is reported to boil approximately 14.8 °C lower, at ~210 °C . A 15 °C difference directly impacts distillation cut temperatures and headspace volatility profiles in formulation work.

physicochemical property distillation volatility

Natural Abundance in Cumin Essential Oil: Quantitative GC-MS Profiling

In hydrodistilled Tunisian Cuminum cyminum essential oil, 2-Caren-10-ol (reported as 2-caren-10-al/ol) was quantified by GC-MS at 7.93% of total volatiles, ranking as the fifth most abundant constituent after cuminaldehyde (39.48%), γ-terpinene (15.21%), o-cymene (11.82%) and β-pinene (11.13%) [1]. In contrast, the 3-isomer is not reported as a significant component of this oil. In another study, 2-Caren-10-al reached 12.89% and 17.707% in different cumin accessions [2].

essential oil natural product GC-MS

Semiochemical Functional Divergence: 2-Carene vs 3-Carene Scaffold

The 3-carene scaffold (giving rise to 3-Caren-10-ol) is documented as a semiochemical utilized by bark beetles (Dryocoetes confusus) and other Coleoptera for host location and aggregation [1]. In contrast, no semiochemical activity has been published for the 2-Caren-10-ol (Δ²) isomer in peer-reviewed literature. This functional divergence is attributed to the distinct spatial orientation of the double bond, which alters the compound's interaction with olfactory receptors.

semiochemical pheromone chemical ecology

Procurement-Relevant Application Scenarios for 2-Caren-10-ol (6909-19-9)


Analytical Reference Standard for Cumin (Cuminum cyminum) Essential Oil Authentication

2-Caren-10-ol constitutes up to 17.7% of certain cumin essential oil chemotypes. Analytical laboratories performing GC-MS or GC-FID authentication of cumin oil batches require high-purity 2-Caren-10-ol as a certified reference material for accurate quantification. The 3-isomer is irrelevant for this application because it is not detected in cumin oil [1].

Flavor & Fragrance Formulation: Green-Galbanum, Fruity-Pineapple Note Development

Patents covering dimethylbicycloheptenyl derivatives (Givaudan, EP4581007A1) disclose carane-type alcohols that deliver green-galbanum and fruity-pineapple odor notes. 2-Caren-10-ol, with its Δ² double bond and primary alcohol functionality, serves as a key scaffold in this odorant space. Selection of the correct positional isomer is essential for achieving the target olfactory profile [2].

Chemical Ecology Negative Control / Inert Blend Component

Because no semiochemical activity has been reported for 2-Caren-10-ol – unlike its 3-isomer, which is a known bark-beetle semiochemical – researchers designing olfactory choice tests, electroantennography (EAG), or field trapping experiments can employ the 2-isomer as a behaviorally inert negative control or solvent/diluent component [3].

Bicyclic Monoterpenoid Synthetic Building Block

The primary alcohol group at C-10 of 2-Caren-10-ol permits facile esterification, oxidation, or halogenation to generate libraries of carane-derived esters, aldehydes, and halides. Its unique Δ²-regiochemistry, combined with the rigid bicyclo[4.1.0]heptane framework, offers stereoelectronic properties distinct from those of 3-carene or pinane-derived building blocks [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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